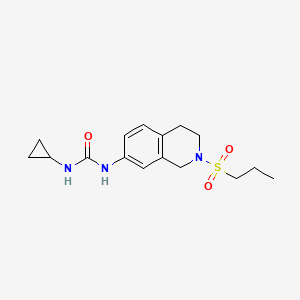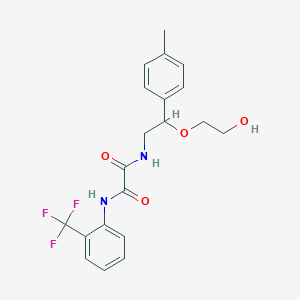
シス-5-フェニルプロリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-5-Phenyl proline hydrochloride: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of a phenyl group attached to the fifth carbon of the proline ring, and it exists in the cis configuration. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
科学的研究の応用
cis-5-Phenyl proline hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
作用機序
Target of Action
The primary target of cis-5-Phenyl proline hydrochloride is the Staphylococcus aureus sortase SrtA isoform . This enzyme plays a crucial role in the pathogenicity and virulence of Staphylococcus aureus, a gram-positive bacterium responsible for various infections .
Mode of Action
cis-5-Phenyl prolinates, which include cis-5-Phenyl proline hydrochloride, inhibit Staphylococcus aureus sortase SrtA irreversibly . They achieve this by modifying the enzyme Cys184 . This modification disrupts the normal function of the enzyme, thereby inhibiting the bacterium’s ability to cause disease .
Biochemical Pathways
The action of cis-5-Phenyl proline hydrochloride affects the biochemical pathways associated with the surface proteins of Staphylococcus aureus . These surface proteins, which are substrates of sortases, are crucial for the bacterium’s adhesion to host cells and invasion of tissues . By inhibiting sortase SrtA, cis-5-Phenyl proline hydrochloride disrupts these pathways, reducing the bacterium’s pathogenicity and virulence .
Result of Action
The result of cis-5-Phenyl proline hydrochloride’s action is a reduction in the pathogenicity and virulence of Staphylococcus aureus . By inhibiting sortase SrtA, the compound prevents the bacterium from effectively adhering to host cells and invading tissues . This makes it a potential candidate for the development of antibacterials and antivirulence agents .
生化学分析
Biochemical Properties
cis-5-Phenyl Proline Hydrochloride interacts with the enzyme Cys184 of Staphylococcus aureus sortase SrtA . This interaction is irreversible and results in the modification of the enzyme . This property of cis-5-Phenyl Proline Hydrochloride makes it a potential candidate for the development of antibacterials and antivirulence agents .
Cellular Effects
The cellular effects of cis-5-Phenyl Proline Hydrochloride are primarily related to its interaction with the sortase SrtA enzyme. By inhibiting this enzyme, cis-5-Phenyl Proline Hydrochloride can potentially disrupt the display of microbial surface components recognizing adhesive matrix molecules (MSCRAMMs) on the bacterial surface . This could influence cell function by reducing the pathogenicity and virulence of Staphylococcus aureus .
Molecular Mechanism
The molecular mechanism of action of cis-5-Phenyl Proline Hydrochloride involves the irreversible inhibition of the sortase SrtA enzyme. This is achieved through the modification of the enzyme Cys184 . This interaction disrupts the enzyme’s function, potentially leading to a reduction in the virulence of Staphylococcus aureus .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Phenyl proline hydrochloride typically involves the 1,3-dipolar cycloaddition of arylimino esters with divinyl sulfone and acrylonitrile . This reaction introduces electrophilic substituents at the fourth position of the pyrrolidine ring, leading to the formation of the desired product. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of cis-5-Phenyl proline hydrochloride may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent reaction conditions and high throughput.
化学反応の分析
Types of Reactions: cis-5-Phenyl proline hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the proline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols, are used under controlled conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Hydrogenated proline derivatives.
Substitution: Various substituted phenyl proline derivatives.
類似化合物との比較
cis-4-Hydroxy proline: Another proline derivative with a hydroxyl group at the fourth position.
trans-4-Hydroxy proline: Similar to cis-4-Hydroxy proline but with a different spatial configuration.
cis-5-Hydroxy-L-pipecolic acid: A hydroxylated derivative of pipecolic acid with similar structural features.
Uniqueness: cis-5-Phenyl proline hydrochloride is unique due to its phenyl substitution at the fifth position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a scaffold for developing new therapeutic agents, particularly in targeting bacterial enzymes like sortase SrtA .
特性
IUPAC Name |
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIDXEOJSLEQHK-UXQCFNEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2387003.png)
![2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387005.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)
![ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B2387010.png)


![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)
![7-benzyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2387019.png)



